4,6-二甲氧基吡啶-2-甲酸

描述

4,6-Dimethoxypicolinic acid is a derivative of pyridine carboxylic acid, which is a class of compounds that have been extensively studied due to their various applications in chemistry and biology. The papers provided do not directly discuss 4,6-dimethoxypicolinic acid but offer insights into related compounds and their synthesis, properties, and crystal structures.

Synthesis Analysis

The synthesis of related pyridine derivatives is well-documented. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves a series of reactions including nitration, reduction, and cyclization . Another paper describes the synthesis of 4-halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids, which are important synthons for creating aromatic chelating agents . These methods could potentially be adapted for the synthesis of 4,6-dimethoxypicolinic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse. The crystal structure of a related compound, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, was determined using X-ray diffraction, revealing a monoclinic space group and specific crystallographic data . This suggests that similar techniques could be used to analyze the molecular structure of 4,6-dimethoxypicolinic acid.

Chemical Reactions Analysis

The chemical reactions involving pyridine carboxylic acids can lead to various products depending on the reaction conditions. For example, the chlorination and subsequent reactions of 6,7-dimethoxy-4-methylquinoline resulted in the formation of chloro-diamine-acetal and iminoquinone derivatives . These reactions highlight the reactivity of the pyridine ring and its substituents, which is relevant for understanding the chemical behavior of 4,6-dimethoxypicolinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acids can be influenced by their molecular structure. The self-association of pyridine-2,6-dicarboxylic acid in aqueous solution was studied using ultraviolet spectroscopy, revealing the formation of dimers and providing self-association constants . Additionally, polymorphism in pyridine-2,6-dicarboxylic acid was reported, showing competition between different molecular interactions . These studies provide a foundation for predicting the behavior of 4,6-dimethoxypicolinic acid in various environments.

科学研究应用

自缔合研究

- 吡啶衍生物的自缔合:Peral 和 Gallego(2000 年)的研究重点是吡啶衍生物(特别是吡啶-2,6-二甲酸(二吡啶酸))在不同 pH 条件下的自缔合。他们利用紫外光谱研究了导致水溶液中二聚体形成的自缔合,这提供了对类似化合物(如 4,6-二甲氧基吡啶-2-甲酸)的分子相互作用的见解 (Peral & Gallego, 2000).

吡啶衍生物的多晶型

- 多晶型的研究:Grossel 等人(2006 年)探讨了吡啶-2,6-二甲酸的多晶型,包括其固态结构。该研究与了解 4,6-二甲氧基吡啶-2-甲酸及其在不同条件下的各种形式的多晶型行为有关 (Grossel 等人,2006 年).

合成和绿色化学应用

- 衍生物的简便且绿色的合成:Guan 等人(2020 年)讨论了一种更经济且环保的工艺,用于合成 4,6-二甲氧基-2-甲磺酰基嘧啶,这是一种与 4,6-二甲氧基吡啶-2-甲酸相关的化学中间体。这项工作强调了可持续方法在化学合成中的重要性 (Guan 等人,2020 年).

在农业和植物生长中的应用

- 刺激植物的乳胶流动:Abraham 等人(1972 年)研究了 4-氨基-3,5,6-三氯吡啶-2-甲酸在刺激橡胶植物中乳胶流动的应用。该研究对于农业应用和了解类似化合物(如 4,6-二甲氧基吡啶-2-甲酸)如何影响植物生理学具有重要意义 (Abraham 等人,1972 年).

显微镜化学脱水

- 电子显微镜中的化学脱水:Muller 和 Jacks(1975 年)在电子显微镜中使用酸化 2,2-二甲氧基丙烷对生物组织进行化学脱水。该技术与 4,6-二甲氧基吡啶-2-甲酸相关,有助于保留各种组织的超微结构完整性以进行显微镜检查 (Muller & Jacks, 1975).

安全和危害

属性

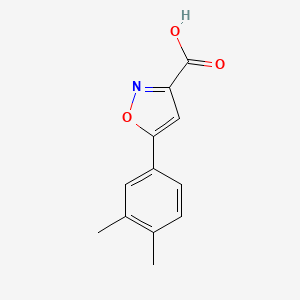

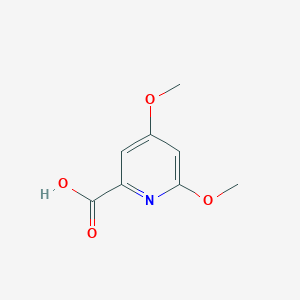

IUPAC Name |

4,6-dimethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)9-7(4-5)13-2/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOFPEDHFWODKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxypicolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)

![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)